1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(4-Chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine (DHP) derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 4-chlorophenylmethyl group at position 1 and a 2,4-difluorophenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)26)18(25)23-17-8-7-14(21)10-16(17)22/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUSVVSHXVUMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzylamine with 2,4-difluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with an appropriate dihydropyridine precursor under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The compound’s interaction with cellular receptors and enzymes is crucial for its bioactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Differences
The target compound shares the 1,4-dihydropyridine-3-carboxamide scaffold with several analogs, including AZ331 , AZ257 , and DM-20 (see Table 1). Key distinctions arise from substituent variations, which critically influence electronic properties, lipophilicity, and target binding.
Table 1: Substituent Comparison of DHP Derivatives
Electronic and Physicochemical Properties
- Halogen Effects : The target compound’s 4-chlorophenyl and 2,4-difluorophenyl groups introduce moderate electronegativity and lipophilicity. In contrast, AZ257’s bromophenyl group increases steric bulk but reduces electronegativity compared to chlorine . DM-20’s trifluoromethyl group enhances both electronegativity and metabolic stability .
- Amide Side Chains : The 2,4-difluorophenyl carboxamide in the target compound may enhance receptor binding specificity compared to AZ331/AZ257’s methoxyphenyl groups, as fluorination often improves pharmacokinetic profiles .
Hypothesized Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- AZ331/AZ257: These compounds exhibit thioether and cyano groups, which are absent in the target. Such groups may confer redox activity or hydrogen-bonding capacity, influencing enzyme inhibition (e.g., kinase targets) .
- DM-20 : The trifluoromethyl group in DM-20 is associated with enhanced blood-brain barrier penetration, suggesting the target compound’s difluorophenyl group might offer a balance between CNS accessibility and peripheral activity .
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , often referred to as a dihydropyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.78 g/mol. The presence of both chlorophenyl and difluorophenyl groups contributes to its lipophilicity and potential biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of dihydropyridine derivatives. For instance, a study utilizing various cancer cell lines demonstrated that similar compounds exhibit significant cytotoxicity. In particular:
- Cell Lines Tested : MCF-7 (breast), HCT-116 (colon), and A549 (lung).
- Mechanism of Action : The cytotoxicity is often attributed to the induction of apoptosis and disruption of cell cycle progression.
Table 1: Cytotoxic Activity of Dihydropyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Dihydropyridine A | MCF-7 | 14.34 |
| Dihydropyridine B | HCT-116 | 6.90 |
| Dihydropyridine C | A549 | 10.39 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% compared to control groups.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Key Enzymes : Dihydropyridines are known to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Antioxidant Activity : Some derivatives show antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Study on Cytotoxicity
A notable study evaluated the cytotoxic effects of various dihydropyridine derivatives against cancer cell lines. The results indicated that modifications in the phenyl substituents significantly influenced the cytotoxic potency:
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) enhanced activity, while electron-donating groups reduced it.
Research Findings
Research has demonstrated that compounds similar to This compound exhibit promising anticancer activity with IC50 values ranging from 6.90 μM to over 50 μM across various studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
